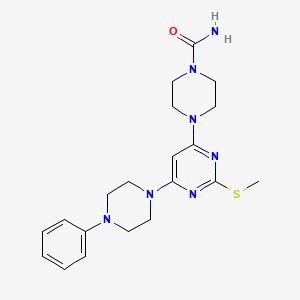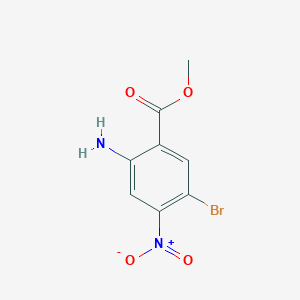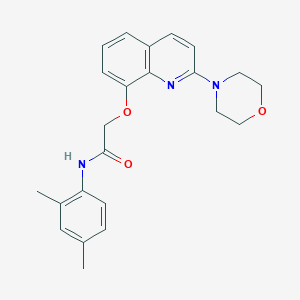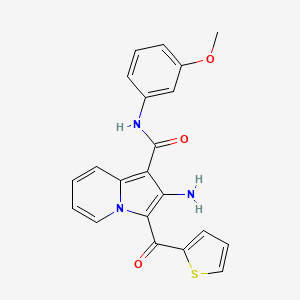![molecular formula C26H20N4O5 B2695603 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894932-88-8](/img/no-structure.png)
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C26H20N4O5 and its molecular weight is 468.469. The purity is usually 95%.
BenchChem offers high-quality 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
Compounds featuring 1,2,4-oxadiazole rings have been synthesized and characterized for their potential antitumor activity. For instance, Maftei et al. (2013) developed novel bioactive 1,2,4-oxadiazole natural product analogs, demonstrating significant antitumor activity against a panel of cell lines. This suggests that compounds with similar structural features might hold promise for further exploration in cancer research (Maftei et al., 2013).
Green Synthesis and Environmental Impact
The environmentally friendly synthesis of quinazoline derivatives presents another area of research interest. Patil et al. (2009) reported a green protocol for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide, highlighting a sustainable approach to chemical synthesis that could be relevant for developing environmentally benign methodologies involving the compound of interest (Patil et al., 2009).
Antimicrobial Activity
The synthesis of quinazoline derivatives and their potential antimicrobial activity is another research avenue. Gupta et al. (2008) synthesized quinazoline-4(3H)-ones with oxadiazole moieties and evaluated their antibacterial and antifungal activities, indicating that compounds with these structural elements could be explored for antimicrobial applications (Gupta et al., 2008).
Catalysis and Synthetic Methodologies
Innovative synthetic methodologies for quinazoline derivatives using carbon dioxide and catalytic processes have been developed, demonstrating efficient and sustainable chemical synthesis routes. The work by Mizuno et al. (2007) exemplifies this approach, providing a solvent-free synthesis of quinazoline-2,4(1H,3H)-diones, which could be applicable for synthesizing the compound with minimal environmental impact (Mizuno et al., 2007).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, which is then converted to the second intermediate, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione, through a series of reactions involving the introduction of the oxadiazole group. The final product is then obtained by coupling the second intermediate with the appropriate reagents.", "Starting Materials": [ "2,4-dichloroquinazoline", "4-methylbenzylamine", "sodium hydride", "3-phenyl-1,2,4-oxadiazole-5-carboxylic acid", "thionyl chloride", "triethylamine", "N,N-dimethylformamide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-methylbenzyl)-7-hydroxy[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- 2,4-dichloroquinazoline is reacted with 4-methylbenzylamine in the presence of sodium hydride to form 5-(4-methylbenzyl)-7-amino[1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The resulting compound is then treated with thionyl chloride and triethylamine to form the corresponding chloro compound", "- The chloro compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of N,N-dimethylformamide to introduce the oxadiazole group and form the first intermediate", "Step 2: Synthesis of 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione", "- The first intermediate is then treated with acetic anhydride and sodium acetate to form the corresponding acetyl compound", "- The acetyl compound is then treated with hydrochloric acid to remove the acetyl group and form the second intermediate", "Step 3: Coupling of the Second Intermediate", "- The second intermediate is then coupled with the appropriate reagents to form the final product, 5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione" ] } | |
CAS RN |
894932-88-8 |
Product Name |
5-(4-methylbenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione |
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.469 |
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione |
InChI |
InChI=1S/C26H20N4O5/c1-16-7-9-17(10-8-16)13-29-20-12-22-21(33-15-34-22)11-19(20)25(31)30(26(29)32)14-23-27-24(28-35-23)18-5-3-2-4-6-18/h2-12H,13-15H2,1H3 |
InChI Key |
BAHWENTXZGLGHR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-Methyl-N-(1-pyridin-2-ylazetidin-3-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2695523.png)

![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2695529.png)


![5-((4-Bromophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2695533.png)


![Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate](/img/structure/B2695540.png)

